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Compound of Interest

Compound Name: 4,6-Dihydroxynicotinamide
CAS No.: 5466-41-1
Cat. No.: B1505835
Get Quote
. J

Executive Summary

4,6-Dihydroxynicotinamide (4,6-DHNA) serves as a critical "pivot” molecule in medicinal
chemistry. Structurally, it bridges simple acyclic precursors (like malonamides and

-keto esters) and high-value fused heterocycles (such as pyrazolo[4,3-c]pyridines and
pyrido[4,3-d]pyrimidines).

Its utility is defined by two key chemical behaviors:

o Tautomeric Versatility: The molecule exists in equilibrium between hydroxy-pyridine and
pyridone forms, dictating its solubility and reactivity profiles.

+ Regioselective Activation: The electronic asymmetry introduced by the C3-amide group
allows for highly selective sequential nucleophilic aromatic substitutions (

) at the C4 and C6 positions after halogenation.

Chemical Identity & Properties
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Property Data Notes
4,6-Dihydroxypyridine-3- Often referred to as 4,6-

IUPAC Name _ _ o _
carboxamide dihydroxynicotinamide

CAS Number 5466-41-1

Molecular Formula MW: 154.12 g/mol

Appearance Off-white to beige powder Hygroscopic

High: DMSO, dilute base ( Dissolves via deprotonation in

Solubility

); Low: Water, alcohols basic media

) 4,6-Dichloronicotinamide (CAS )
Key Intermediate The "Gateway" electrophile
70593-57-6)

Tautomeric Equilibrium

In the solid state and in neutral solvents, 4,6-DHNA predominantly adopts the pyridone
(dicarbonyl) tautomer. However, under reaction conditions (e.g., with

), it behaves as the dihydroxy aromatic system. This duality is critical for understanding its
mechanism of activation.
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Figure 1: Tautomeric equilibrium essential for activation chemistry.

Core Workflow: The "Activation-Functionalization"
Pathway

The primary utility of 4,6-DHNA lies in its conversion to 4,6-dichloronicotinamide. This
transformation converts the electron-rich, nucleophilic hydroxyl groups into electron-deficient,
electrophilic chlorine atoms, activating the ring for
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chemistry.

Workflow Diagram
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Figure 2: Strategic workflow from precursor to functionalized scaffolds.

Detailed Experimental Protocols

Protocol A: Synthesis of 4,6-Dichloronicotinamide (The
Gateway Step)
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Objective: Convert the inert dihydroxy precursor into the reactive dichloro intermediate.
Challenge:

IS a dehydrating agent and can convert the primary amide (
) into a nitrile (

). Solution: Control temperature and stoichiometry, or route via the acid if nitrile formation is
unavoidable. The protocol below optimizes for the retention of the amide.

Materials:

4,6-Dihydroxynicotinamide (1.0 eq)[1]

Phosphorus Oxychloride (

) (10.0 eq) - Solvent & Reagent

Phosphorus Pentachloride (

) (1.0 eq) - Booster

Solvent: Neat or

(Acetonitrile)

Step-by-Step:

e Setup: In a dry round-bottom flask equipped with a reflux condenser and a

drying tube, suspend 4,6-dihydroxynicotinamide (15.4 g, 100 mmol) in
(90 mL).

o Addition: Add

(20.8 g, 100 mmol) in portions at room temperature. Caution: Exothermic.

o Reaction: Heat the mixture to reflux (105°C) for 4—6 hours. The suspension will clear as the
reaction proceeds, turning yellow/brown.
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e Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (polar) will disappear;
the product (less polar) will appear.

o Note: If the spot corresponds to the nitrile (4,6-dichloronicotinonitrile), a subsequent mild
hydrolysis step may be required.

e Workup (Quenching):
o Cool the mixture to room temperature.

o Concentrate under reduced pressure to remove excess

o Pour the viscous residue slowly onto crushed ice (500 g) with vigorous stirring. Caution:
Violent hydrolysis.

o Adjust pH to ~8-9 using

or saturated

« |solation: Extract with Ethyl Acetate (3 x 200 mL). Dry combined organics over

, filter, and concentrate.

 Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Protocol B: Regioselective Functionalization

Objective: Selectively substitute the Chlorine at C4 while leaving C6 intact. Mechanistic Insight:
The C4 position is ortho to the electron-withdrawing amide group. Inductive effects make C4
significantly more electrophilic (reactive) than C6 (para).

Materials:
e 4,6-Dichloronicotinamide (1.0 eq)[2]

e Nucleophile: Morpholine or Aniline derivative (1.1 eq)
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Base:

(Triethylamine) (1.2 eq)

Solvent: THF or DMF

Step-by-Step:

Dissolution: Dissolve 4,6-dichloronicotinamide (1.91 g, 10 mmol) in dry THF (20 mL). Cool to
0°C (ice bath).

Addition: Add

followed by the dropwise addition of the amine nucleophile (11 mmol).

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature.
o Control: Do not heat. Heating may promote double substitution (C4 and C6).

Workup: Pour into water. The mono-substituted product (4-amino-6-chloronicotinamide) often
precipitates. Filter and wash with water.[3]

Validation:

NMR will show a shift in the C5 proton signal. The regiochemistry is confirmed by NOE
(Nuclear Overhauser Effect) studies between the new amine and the C3-amide protons (if
applicable).

Strategic Applications in Drug Discovery
Synthesis of Pyrazolo[4,3-c]pyridines

Reaction of 4,6-dichloronicotinamide with hydrazines creates a fused pyrazole ring.

Mechanism: The hydrazine attacks C4 (most reactive) first, followed by intramolecular
cyclization onto the C3-amide (or nitrile) or C3-chloride (if using different precursors).

Significance: This scaffold is bioisosteric with purines and is widely used in kinase inhibitors
(e.g., JAK, CDK inhibitors).
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Synthesis of Pyrido[2,3-d]pyrimidines

Reaction with amidines or guanidines.

e Mechanism: Initial displacement at C4 followed by condensation with the amide carbonyl.

» Significance: Key scaffold for antifolates and tyrosine kinase inhibitors.

Troubleshooting & Safety

Issue

Probable Cause

Corrective Action

Low Yield in Step 1

Incomplete dehydration or

hydrolysis during workup.

Ensure

is fresh. Quench onto ice very
slowly to prevent temperature
spikes that degrade the

product.

Mixture of Isomers (C4/C6)

Reaction temperature too high

during

Conduct the first substitution at
0°C or -10°C. Use

stoichiometric nucleophile (1.0

eq).

Formation of Nitrile

dehydrated the amide.

This is common.[4] If the
amide is required, perform a

mild hydrolysis (

) of the nitrile intermediate

back to the amide.
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¢ Nucleophilic Substitution Mechanisms:Chemistry LibreTexts. "Nucleophilic Aromatic
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¢ Precursor Data:PubChem. "4,6-Dichloronicotinamide Compound Summary."[2] CID 600044.
[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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